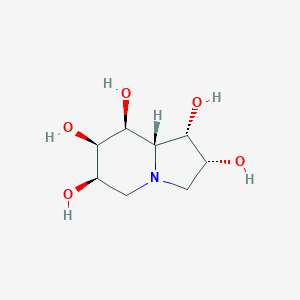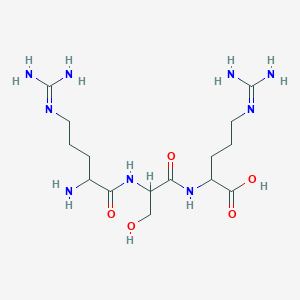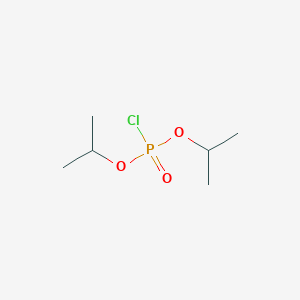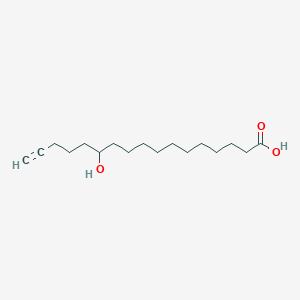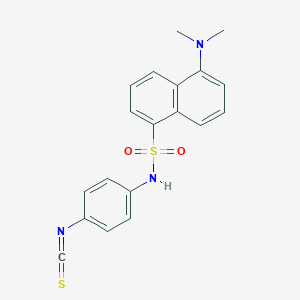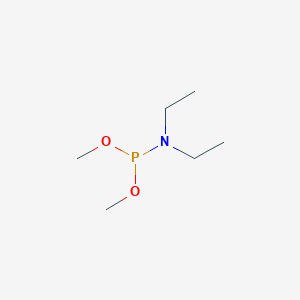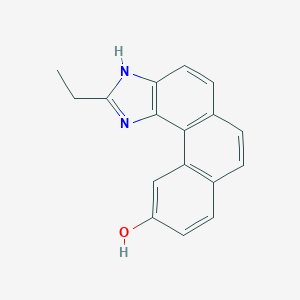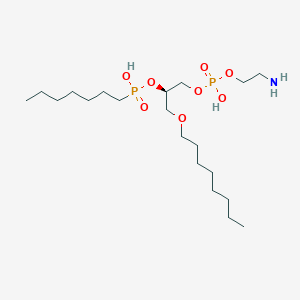
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine, also known as O-alkyl phosphatidyl ethanolamine (OAPE), is a synthetic phospholipid that has been extensively studied for its potential use in drug delivery and cancer therapy. OAPE is a modified form of phosphatidyl ethanolamine, a naturally occurring phospholipid that is an essential component of cell membranes.
作用機序
OAPE has been shown to interact with cell membranes and alter their properties, which can affect the uptake and distribution of drugs. OAPE can also induce cell death in cancer cells by disrupting the integrity of the cell membrane and triggering apoptosis, a process of programmed cell death.
生化学的および生理学的効果
OAPE has been shown to have minimal toxicity and is well tolerated in animal studies. OAPE has been shown to increase the uptake and accumulation of drugs in cancer cells, which can improve their effectiveness. OAPE can also enhance the immune response to cancer cells, which can improve the body's ability to fight cancer.
実験室実験の利点と制限
OAPE has several advantages for lab experiments, including its ability to improve the stability and efficacy of liposomal drug delivery systems. OAPE can also be easily synthesized and purified, which makes it a convenient tool for research. However, OAPE has some limitations, including its potential to interact with other components of the cell membrane and alter their properties, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on OAPE, including the development of new liposomal drug delivery systems that incorporate OAPE. OAPE could also be investigated for its potential use in other applications, such as gene therapy or immunotherapy. Further studies are needed to better understand the mechanism of action of OAPE and its potential interactions with other components of the cell membrane.
合成法
OAPE can be synthesized by the reaction of phosphatidyl ethanolamine with a suitable alkyl halide, such as octyl or heptyl bromide. The resulting product is a mixture of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine phosphatidyl ethanolamines, which can be separated and purified by chromatography.
科学的研究の応用
OAPE has been investigated for its potential use in drug delivery, particularly for the targeted delivery of anticancer drugs. OAPE can be incorporated into liposomes, which are small vesicles that can encapsulate drugs and deliver them to specific cells or tissues. Liposomes containing OAPE have been shown to have improved stability and prolonged circulation time in the bloodstream, which can increase the effectiveness of drug delivery.
特性
CAS番号 |
120411-63-4 |
|---|---|
製品名 |
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine |
分子式 |
C20H45NO8P2 |
分子量 |
489.5 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |
InChI |
InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChIキー |
RCCNUBYROFOKAU-HXUWFJFHSA-N |
異性体SMILES |
CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
正規SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
その他のCAS番号 |
120411-63-4 |
同義語 |
1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



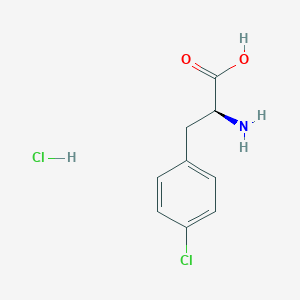
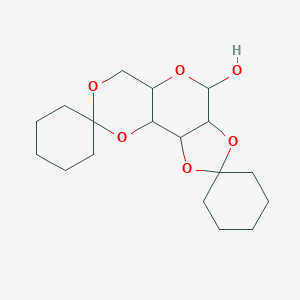
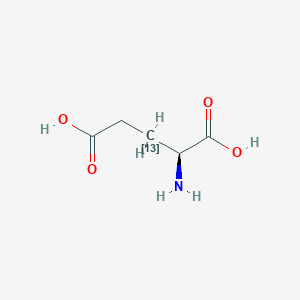
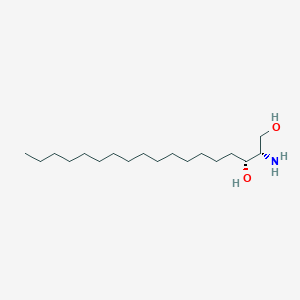
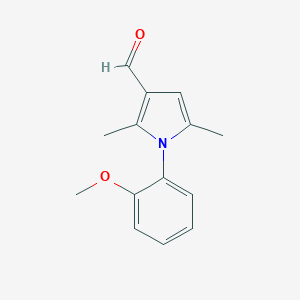
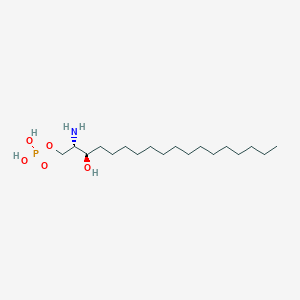
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
